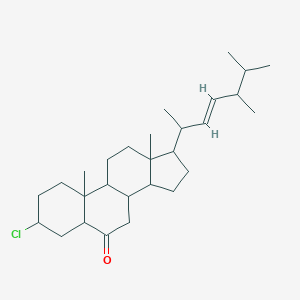![molecular formula C36H31N3 B303320 N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine, commonly known as BMH-21, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first synthesized in 2011 by a team of researchers at the University of Texas at Austin. Since then, it has been extensively studied for its anti-cancer properties.
作用机制
The mechanism of action of BMH-21 is not fully understood. However, it has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell death in cancer cells. BMH-21 has also been found to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit the cell cycle, leading to cell death. BMH-21 has also been shown to decrease the levels of various proteins that are involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One of the major advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to kill cancer cells while sparing normal cells. Additionally, BMH-21 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
One of the limitations of BMH-21 is its synthetic nature. The multi-step synthesis process requires expertise in organic chemistry, which may limit its accessibility for researchers. Additionally, the mechanism of action of BMH-21 is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of BMH-21. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of BMH-21, which may help in the development of optimal dosing regimens. Additionally, the potential use of BMH-21 as an adjuvant therapy in combination with chemotherapy and radiation therapy should be further explored.
合成方法
The synthesis of BMH-21 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3,5-bis(4-methylphenyl)-1H-pyrrole-2-carbaldehyde, which is then reacted with 3,5-bis(4-methylphenyl)-2H-pyrrole-2-carboxylic acid to form the desired product. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of BMH-21.
科学研究应用
BMH-21 has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. BMH-21 has been found to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
产品名称 |
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine |
|---|---|
分子式 |
C36H31N3 |
分子量 |
505.6 g/mol |
IUPAC 名称 |
(E)-N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-3,5-bis(4-methylphenyl)pyrrol-2-imine |
InChI |
InChI=1S/C36H31N3/c1-23-5-13-27(14-6-23)31-21-33(29-17-9-25(3)10-18-29)37-35(31)39-36-32(28-15-7-24(2)8-16-28)22-34(38-36)30-19-11-26(4)12-20-30/h5-22,37H,1-4H3/b39-36+ |
InChI 键 |
KFGZYLGWHUAMIC-WQBMDMGNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)


![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)